molecular formula C18H22N8O B3402882 N-benzyl-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide CAS No. 1070861-77-6

N-benzyl-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide

Cat. No.: B3402882
CAS No.: 1070861-77-6
M. Wt: 366.4 g/mol
InChI Key: OABZLPUJXAEKDR-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide is a heterocyclic compound featuring a triazolopyrimidine core substituted with a methyl group at the 3-position, a piperazine ring at the 7-position, and a benzyl-substituted acetamide moiety. This structure combines elements critical for interactions with biological targets, such as enzymes or receptors. The triazolopyrimidine scaffold is recognized for its role in modulating NADPH oxidase (Nox) activity, as seen in structurally related inhibitors like VAS2870 .

Properties

IUPAC Name

N-benzyl-2-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O/c1-24-17-16(22-23-24)18(21-13-20-17)26-9-7-25(8-10-26)12-15(27)19-11-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,19,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABZLPUJXAEKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NCC4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological profiles of this compound based on diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C20H24N6C_{20}H_{24}N_{6} and a molecular weight of approximately 368.45 g/mol. The compound features a triazolo-pyrimidine moiety linked to a piperazine group, which is characteristic of many biologically active compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the formation of the triazole and pyrimidine rings. The synthetic route often includes the use of coupling agents and protecting groups to facilitate the formation of desired functionalities while minimizing side reactions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. For instance:

  • Cytotoxicity : The compound has been tested against various human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Results indicated significant cytotoxic effects with IC50 values in the low micromolar range, suggesting its potential as an anticancer agent .
Cell LineIC50 (μM)Reference
MDA-MB-2311.4
HepG222.6

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Kinases : It has been shown to inhibit specific kinases involved in cancer progression.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : It can interfere with cell cycle progression in cancerous cells.

Case Studies and Research Findings

Several research studies have focused on the biological activity of similar compounds within the triazolo-pyrimidine class:

  • Structure–Activity Relationship (SAR) : A study explored various analogs and identified that modifications on the piperazine ring significantly affected biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency against targeted cancer cells .
  • Selectivity Profiles : In a comparative analysis with other known anticancer agents, N-benzyl derivatives displayed selective inhibition against certain cancer cell lines while sparing normal cells .

Scientific Research Applications

Pharmacological Applications

N-benzyl-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide has been studied for various pharmacological activities:

  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of specific kinases such as mTOR and PI3K, which are critical in cancer signaling pathways. This inhibition can lead to reduced tumor growth and proliferation .
  • Anticancer Activity :
    • Research indicates that derivatives of triazolo-pyrimidines exhibit cytotoxic effects against various cancer cell lines. The ability to modulate kinase activity positions this compound as a candidate for anticancer drug development .
  • Neuropharmacological Effects :
    • The piperazine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been reported to possess anxiolytic and antidepressant properties .

Case Studies and Research Findings

Several studies have documented the applications of triazolo-pyrimidine derivatives, including this compound:

StudyFindings
Demonstrated that triazolo-pyrimidines can inhibit mTOR signaling pathways effectively in vitro.
Reported on the synthesis of related compounds showing promising anticancer activity against breast cancer cell lines.
Investigated the neuropharmacological properties of similar piperazine derivatives, suggesting potential for mood disorder treatments.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Triazolopyrimidine Derivatives

The triazolopyrimidine core is a common motif in medicinal chemistry. Key structural variations among analogs include substituents on the triazole ring, linker groups (e.g., piperazine vs. piperidine), and terminal functional groups (e.g., acetamide vs. sulfide). Below is a comparative analysis:

Compound Name Triazole Substituent Linker/Position Terminal Group Biological Target Key Findings/Activity Reference
Target Compound 3-methyl Piperazine (C7-position) N-benzyl acetamide Hypothesized: NADPH oxidase Structural similarity to VAS2870 suggests Nox inhibition potential
N-(4-Acetylphenyl)-2-[4-(3-ethyl-3H-...)acetamide 3-ethyl Piperazine N-(4-acetylphenyl) acetamide Unknown Increased lipophilicity due to ethyl/acetyl groups enhances membrane permeability
VAS2870 3-benzyl Piperazine Benzoxazolyl sulfide NADPH oxidase (Nox) Confirmed Nox inhibitor; used in ROS studies
3-benzyl-N-(piperidin-4-yl)-...amine 3-benzyl Piperidine Amine Unknown Piperidine linker may alter binding kinetics vs. piperazine

Derivatives with Modified Heterocycles

  • Thiazolo[4,5-d]pyrimidines () : Fluconazole hybrids with thiazolo[4,5-d]pyrimidine cores exhibit antifungal activity. Unlike the target compound, these derivatives prioritize thiazole-thione groups and triazole moieties for targeting fungal enzymes .
  • Benzo[d]oxazol-2-ylthio Derivatives () : Compounds like 9b and 9c incorporate sulfur-linked benzoxazole groups, enabling dual EZH2/HDAC inhibition. The thioether linkage and bulky substituents enhance epigenetic activity .

Pharmacological and Physicochemical Properties

Substituent Effects on Activity

  • Methyl vs. Ethyl (Triazole Substituent) : The target compound’s 3-methyl group may improve metabolic stability compared to bulkier ethyl or benzyl groups (e.g., VAS2870) but could reduce target affinity due to smaller van der Waals interactions .
  • Acetamide vs. Sulfide (Terminal Group) : The benzyl-acetamide moiety in the target compound likely enhances solubility and reduces off-target effects compared to VAS2870’s sulfide group, which is prone to oxidation .

Piperazine Linker Significance

The piperazine ring in the target compound contributes to conformational flexibility and basicity, facilitating interactions with acidic residues in enzyme active sites. This contrasts with piperidine-containing analogs (e.g., 21 in ), where reduced flexibility may limit binding .

Q & A

Q. Q: What are the critical steps and reagents for synthesizing N-benzyl-2-(4-(3-methyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide?

A: Synthesis involves multi-step reactions starting from triazolo-pyrimidine intermediates. Key steps include:

  • Coupling reactions to introduce the piperazine moiety, often using dichloromethane or DMF as solvents .
  • Amidation with benzyl acetamide derivatives under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Purification via column chromatography or recrystallization, monitored by TLC/HPLC .

Example Reagents and Conditions:

StepReagentsConditionsYield
Piperazine coupling1,2-dibromoethane, K₂CO₃DMF, 80°C, 12h~60%
AmidationBenzyl chloroacetate, Et₃NDCM, RT, 6h~75%

Structural confirmation requires NMR (¹H/¹³C) and HRMS to verify the triazolo-pyrimidine core and acetamide linkage .

Advanced Synthesis: Optimizing Reaction Efficiency

Q. Q: How can computational methods improve the synthesis yield of this compound?

A: Modern approaches integrate quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For example:

  • ICReDD's methodology combines computational reaction path searches with experimental validation to optimize conditions (e.g., solvent polarity, temperature) .
  • Machine learning models trained on analogous triazolo-pyrimidine syntheses can predict optimal reagent ratios, reducing trial-and-error .

Case Study:
A 2024 study on similar acetamides reduced synthesis time by 40% using computational screening to identify ideal catalysts (e.g., Pd/C for hydrogenation) .

Biological Target Identification

Q. Q: What strategies are used to identify biological targets for this compound?

A:

  • In silico docking (AutoDock Vina) predicts binding affinity to kinase domains or GPCRs due to the triazolo-pyrimidine core's resemblance to ATP analogs .
  • SPR (Surface Plasmon Resonance) screens for real-time interactions with purified proteins (e.g., PI3Kγ or serotonin receptors) .
  • Cellular assays (e.g., luciferase-based reporter systems) assess modulation of pathways like NF-κB or MAPK .

Key Finding:
Analogous compounds showed IC₅₀ = 0.8 μM against PI3Kγ in kinase inhibition assays, suggesting a similar mechanism .

Data Contradictions: Resolving Discrepancies in Bioactivity

Q. Q: How should researchers address conflicting bioactivity data across studies?

A:

  • Meta-analysis of assay conditions (e.g., cell line variability, serum concentrations) to identify confounding factors. For example, a 2023 study found that fetal bovine serum (FBS) reduced potency by 50% in triazolo-pyrimidine analogs .
  • Orthogonal validation using both enzymatic (e.g., fluorogenic substrates) and cell-based assays .
  • Statistical Design of Experiments (DoE) applies factorial designs to isolate variables (e.g., pH, temperature) causing discrepancies .

Recommended Workflow:

Reproduce results in ≥2 independent labs.

Use DoE to map dose-response relationships under standardized conditions .

Structure-Activity Relationship (SAR) Analysis

Q. Q: Which structural modifications enhance this compound's selectivity?

A: SAR studies on triazolo-pyrimidine derivatives reveal:

  • Piperazine substitution : Bulky groups (e.g., 3,5-dimethylpiperidine) improve selectivity for dopamine D3 over D2 receptors (Ki ratio: 15:1) .
  • Benzyl acetamide modifications : Electron-withdrawing groups (e.g., -Cl) enhance metabolic stability but reduce solubility .

SAR Table:

ModificationTarget Affinity (Ki, nM)Solubility (mg/mL)
4-FluorobenzylPI3Kγ: 12 ± 20.8
3-Chlorophenyl5-HT2A: 8 ± 10.2

Analytical Method Development

Q. Q: What advanced techniques characterize this compound’s stability?

A:

  • Forced Degradation Studies : Expose to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • LC-MS/MS identifies degradation products (e.g., triazolo ring opening under acidic conditions) .
  • Solid-State NMR monitors crystallinity changes impacting bioavailability .

Stability Profile Example:

ConditionDegradation ProductsHalf-Life
pH 2, 37°CDeacetylated derivative8h
UV light (300 nm)Oxidized piperazine24h

Mechanism of Action Hypotheses

Q. Q: How can researchers validate proposed mechanisms of action?

A:

  • CRISPR-Cas9 knockout of putative targets (e.g., kinases) in cell lines to confirm loss of activity .
  • Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics to purified enzymes .
  • Metabolomic profiling (via LC-QTOF-MS) identifies downstream pathway alterations (e.g., purine metabolism inhibition) .

Case Study:
A 2025 study linked triazolo-pyrimidine analogs to allosteric modulation of PDE10A , validated via cryo-EM structural analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide

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